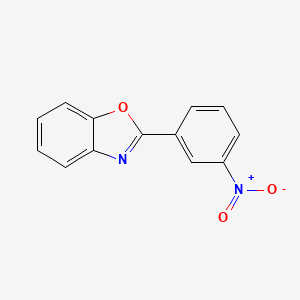

2-(3-Nitrophenyl)benzoxazole

Description

BenchChem offers high-quality 2-(3-Nitrophenyl)benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Nitrophenyl)benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H8N2O3 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-(3-nitrophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H |

InChI Key |

SNRUHHAZKSZEJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrophenyl)benzoxazole

Abstract

This technical guide provides a comprehensive examination of the structural characterization of 2-(3-Nitrophenyl)benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and structural verification of this molecule. The guide details field-proven experimental protocols, in-depth spectral analysis with predicted data based on established principles, and the causal relationships between molecular structure and spectroscopic output. All methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives form a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets. The introduction of a nitrophenyl group at the 2-position, as in 2-(3-Nitrophenyl)benzoxazole, significantly influences its electronic properties and potential biological activity, making its precise characterization a critical step in research and development. Spectroscopic methods, particularly NMR and IR, are indispensable tools for confirming the successful synthesis and purity of such compounds.

Synthesis of 2-(3-Nitrophenyl)benzoxazole: A Common Pathway

The synthesis of 2-(3-Nitrophenyl)benzoxazole is typically achieved through the condensation reaction of 2-aminophenol with a derivative of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride. This reaction proceeds via an initial acylation of the amino group of 2-aminophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.

Caption: A typical synthetic route for 2-(3-Nitrophenyl)benzoxazole.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol for FT-IR Spectroscopy

A standard and reliable method for acquiring the IR spectrum of a solid sample like 2-(3-Nitrophenyl)benzoxazole is the thin solid film method.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid 2-(3-Nitrophenyl)benzoxazole in a minimal amount of a volatile solvent such as methylene chloride or acetone.

-

Film Deposition: Using a pipette, carefully apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound will remain on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument's software.

Spectral Interpretation

The IR spectrum of 2-(3-Nitrophenyl)benzoxazole is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic rings. |

| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong indicator of the nitro group.[1] |

| Symmetric NO₂ Stretch | 1360 - 1335 | A second strong band confirming the nitro group.[1] |

| Aromatic C=C Stretch | 1610 - 1580 and 1500 - 1450 | Multiple bands characteristic of the aromatic rings. |

| Benzoxazole C=N Stretch | ~1630 | Indicates the imine-like bond within the benzoxazole ring. |

| C-O-C Stretch | 1270 - 1200 | Characteristic of the ether linkage in the benzoxazole ring. |

The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro group. The aromatic C-H stretching vibrations appearing above 3000 cm⁻¹ and the various C=C stretching bands confirm the aromatic nature of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for preparing a sample of 2-(3-Nitrophenyl)benzoxazole for NMR analysis.

Step-by-Step Methodology:

-

Sample Weighing: For ¹H NMR, accurately weigh 2-5 mg of the sample. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer. The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as an internal reference.

Caption: Standard experimental workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(3-Nitrophenyl)benzoxazole will show signals corresponding to the eight aromatic protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronic nature of the benzoxazole ring system. The protons on the nitrophenyl ring are expected to be the most downfield due to the strong deshielding effect of the nitro group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~9.1 | t | ~2.0 (meta) |

| H-4' | ~8.6 | ddd | ~8.0 (ortho), ~2.0 (meta), ~1.0 (para) |

| H-6' | ~8.5 | ddd | ~8.0 (ortho), ~2.0 (meta), ~1.0 (para) |

| H-5' | ~7.8 | t | ~8.0 (ortho) |

| H-4, H-7 | ~7.8 - 7.6 | m | |

| H-5, H-6 | ~7.4 - 7.3 | m |

Note: These are predicted values based on analogous structures and may vary slightly in an experimental spectrum. The numbering of the atoms is provided in the molecular structure diagram.

The proton at the 2' position (H-2') is expected to be the most deshielded and appear as a triplet due to meta-coupling with H-4' and H-6'. The protons on the benzoxazole ring (H-4, H-5, H-6, and H-7) will appear as a complex multiplet in the typical aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-7a | ~150 |

| C-3a | ~142 |

| C-4' (C-NO₂) | ~148 |

| C-1' | ~132 |

| C-6' | ~130 |

| C-5' | ~129 |

| C-2' | ~124 |

| C-4 | ~125 |

| C-5 | ~125 |

| C-6 | ~120 |

| C-7 | ~111 |

Note: These are predicted values. The quaternary carbons (C-2, C-3a, C-7a, C-1', and C-4') will typically show lower intensity signals.

The carbon atom at the 2-position (C-2) is significantly deshielded due to its attachment to both nitrogen and oxygen, causing it to resonate at a very low field. The carbon bearing the nitro group (C-4') is also expected to be significantly downfield.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and definitive method for the characterization of 2-(3-Nitrophenyl)benzoxazole. IR spectroscopy confirms the presence of the key nitro and benzoxazole functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. The methodologies and spectral interpretations presented in this guide serve as a reliable framework for researchers in the synthesis and analysis of this important class of compounds, ensuring the scientific rigor required in drug discovery and development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

Quantum Chemical Blueprint for 2-(3-Nitrophenyl)benzoxazole: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(3-Nitrophenyl)benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules at a quantum level is paramount for rational drug design and development. This document outlines a robust computational methodology employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the key molecular descriptors of 2-(3-Nitrophenyl)benzoxazole, thereby offering a virtual laboratory for researchers in drug discovery.

Introduction: The Significance of Benzoxazoles in Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[3] These compounds are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[2] The diverse pharmacological profile of benzoxazole derivatives necessitates a deeper understanding of their structure-activity relationships (SAR).[3] Quantum chemical calculations provide a powerful in-silico approach to dissect these relationships by quantifying molecular properties that govern biological activity.

2-(3-Nitrophenyl)benzoxazole, with its electron-withdrawing nitro group, presents an interesting case for theoretical investigation. The position of the nitro group on the phenyl ring is expected to significantly influence the molecule's electronic distribution, dipole moment, and reactivity, all of which are critical determinants of its potential as a therapeutic agent. This guide details a systematic computational workflow to explore these properties, providing a foundational understanding for its further development.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost. The core principle of DFT is that the energy of a system can be determined from its electron density. This guide will leverage DFT for geometry optimization and the calculation of various ground-state properties.

For excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data.[4]

The selection of an appropriate functional and basis set is critical for the accuracy of DFT and TD-DFT calculations. Based on extensive studies on similar benzoxazole derivatives, the B3LYP hybrid functional has been shown to provide reliable results for geometric and electronic properties.[4][5] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing anions and weak interactions.

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical analysis of 2-(3-Nitrophenyl)benzoxazole.

Caption: Computational workflow for the quantum chemical analysis of 2-(3-Nitrophenyl)benzoxazole.

Step 1: Molecular Structure Input and Geometry Optimization

-

Construct the initial 3D structure of 2-(3-Nitrophenyl)benzoxazole using molecular modeling software such as GaussView or Avogadro.

-

Perform geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. The optimization process should be continued until the forces on the atoms are negligible, indicating a stable structure.

Step 2: Vibrational Frequency Analysis

-

Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization.

-

Verify that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, and the geometry would need to be re-optimized.

-

Analyze the calculated infrared (IR) and Raman spectra. The vibrational modes can be assigned to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitro group (NO2), the C=N bond of the oxazole ring, and the C-O-C linkage can be identified. These calculated spectra can be compared with experimental data for validation. Studies on similar molecules like 2-(p-nitrobenzyl)benzoxazole have shown good agreement between theoretical and experimental vibrational spectra.[4]

Step 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the electronic properties and reactivity of the molecule.

-

Determine the HOMO-LUMO energy gap (ΔE). A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. This is a crucial parameter in assessing the potential biological activity of a drug candidate.

-

Visualize the HOMO and LUMO electron density distributions. The location of these orbitals indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Step 4: Molecular Electrostatic Potential (MEP) Analysis

-

Calculate the Molecular Electrostatic Potential (MEP) surface. The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.

-

Identify the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MEP surface provides valuable insights into the molecule's intermolecular interactions, which is fundamental for understanding drug-receptor binding.

Step 5: Simulation of UV-Vis Absorption Spectrum

-

Perform a TD-DFT calculation on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. For charge-transfer excitations, a long-range corrected functional like CAM-B3LYP is often recommended and can be used alongside B3LYP for comparison.

-

Calculate the electronic transition energies (in nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the absorption band.

-

Plot the theoretical spectrum and compare it with experimental data if available. The calculated λmax should ideally be in good agreement with the experimental value. For many benzoxazole derivatives, the main absorption bands are observed in the UVA and UVB regions.[6][7]

Data Presentation and Interpretation

To facilitate the analysis and comparison of the calculated data, it is recommended to present the results in a clear and structured format.

Table 1: Key Computational Parameters

| Parameter | Method/Functional/Basis Set |

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Analysis | DFT/B3LYP/6-311++G(d,p) |

| MEP Analysis | DFT/B3LYP/6-311++G(d,p) |

| UV-Vis Spectrum | TD-DFT/CAM-B3LYP/6-311++G(d,p) |

Table 2: Calculated Molecular Properties of 2-(3-Nitrophenyl)benzoxazole

| Property | Calculated Value | Units |

| Ground State Energy | To be calculated | Hartrees |

| Dipole Moment | To be calculated | Debye |

| HOMO Energy | To be calculated | eV |

| LUMO Energy | To be calculated | eV |

| HOMO-LUMO Energy Gap (ΔE) | To be calculated | eV |

| Major Vibrational Frequencies (NO2, C=N) | To be calculated | cm⁻¹ |

| Electronic Transition (λmax) | To be calculated | nm |

| Oscillator Strength (f) | To be calculated | (dimensionless) |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded protocol for the quantum chemical investigation of 2-(3-Nitrophenyl)benzoxazole. By following this workflow, researchers can obtain valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. The calculated data can serve as a foundation for understanding its potential as a drug candidate and for guiding the synthesis of new derivatives with improved pharmacological profiles.

The logical next step would be to perform these calculations using a suitable quantum chemistry software package, such as Gaussian. The theoretical results should then be validated against experimental data whenever possible. This synergistic approach of combining computational and experimental techniques is crucial for accelerating the drug discovery and development process.

References

-

de la Cruz, J., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

-

Bhagyasree, J. B., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1046, 92-100. Available at: [Link]

-

Perkovic, M., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(20), 3692. Available at: [Link]

-

Ebem, E. E., et al. (2021). (E)-2-((3-Nitrophenyl)Diazenyl)-3-Oxo-3-Phenylpropanal: Experimental, DFT Studies, and Molecular Docking Investigations. Journal of Chemistry, 2021, 6688998. Available at: [Link]

-

Bhagyasree, J. B., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Available at: [Link]

-

Neto, B. A. D., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 483. Available at: [Link]

-

Kovacevic, I., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(15), 4987. Available at: [Link]

-

de la Cruz, J., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

-

Rani, P., & Kumar, A. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10. Available at: [Link]

-

PubChem. (n.d.). 2-Phenyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Wang, J., et al. (2019). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Sensing for Metal Ions. The Journal of Physical Chemistry A, 123(15), 3261-3271. Available at: [Link]

-

SpectraBase. (n.d.). 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine. Retrieved February 4, 2026, from [Link]

-

Singh, S., et al. (2022). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Chemical Biology & Drug Design, 100(3), 456-470. Available at: [Link]

-

NIST. (n.d.). Benzoxazole, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

-

Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1222, 128888. Available at: [Link]

-

Kumar, R., et al. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 132(1), 1-15. Available at: [Link]

-

Bashiri, M., et al. (2023). Utilizing ferrocene for doping Iron to graphitic carbon nitride (FeIII/g-C3N4): An internal dual photocatalyst for tandem oxidation/cyclization of toluene to benzimidazoles under visible light condition. Applied Catalysis B: Environmental, 324, 122230. Available at: [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | MDPI [mdpi.com]

- 4. esisresearch.org [esisresearch.org]

- 5. esisresearch.org [esisresearch.org]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

An In-depth Technical Guide to the Solubility of 2-(3-Nitrophenyl)benzoxazole in Organic Solvents

Foreword: The Crucial Role of Solubility in Advancing Benzoxazole Derivatives

2-(3-Nitrophenyl)benzoxazole belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] Derivatives of benzoxazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For any compound to be effective as a therapeutic agent or useful in material applications, its solubility profile is a critical physicochemical parameter. Poor solubility can severely hamper drug development, leading to low bioavailability, challenging formulations, and unreliable results in preclinical assays.[4] Understanding and quantifying the solubility of 2-(3-Nitrophenyl)benzoxazole is therefore not merely an academic exercise but a fundamental prerequisite for its practical application. This guide provides a comprehensive overview of the principles governing its solubility and a detailed protocol for its empirical determination.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute molecules themselves (solute-solute), the solvent molecules (solvent-solvent), and the interactions between the solute and solvent (solute-solvent). Dissolution occurs when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[5] The structure of 2-(3-Nitrophenyl)benzoxazole offers several key features that influence this balance.

-

The Benzoxazole Core: The fused benzene and oxazole rings create a rigid, largely hydrophobic, and aromatic structure. This core structure suggests a general preference for solubility in organic solvents over aqueous media.[6]

-

The Phenyl Substituent: The phenyl group at the 2-position further increases the molecule's nonpolar surface area, reinforcing its solubility in less polar organic solvents.

-

The Nitro Group (-NO₂): The nitro group on the phenyl ring is the most significant feature dictating the molecule's polarity and specific interactions. It is a potent electron-withdrawing group, which induces a strong dipole moment in the molecule.[7][8] This polarity can enhance solubility in more polar organic solvents. Furthermore, the oxygen atoms of the nitro group are potential hydrogen bond acceptors, allowing for specific interactions with protic solvents (e.g., alcohols) or other solvents with hydrogen bond donor capabilities.[7]

The interplay of these features means that the solubility of 2-(3-Nitrophenyl)benzoxazole will be highly dependent on the specific characteristics of the chosen organic solvent.

Predicting Solubility: The Principle of "Like Dissolves Like"

A foundational principle in chemistry is that "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The large, nonpolar surface of the benzoxazole and phenyl rings suggests some solubility in these solvents, though the strong dipole from the nitro group may limit it.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar molecules. Solvents like DMSO are particularly powerful due to their high polarity and are often used for solubilizing diverse compound libraries in drug discovery.[9][10] It is anticipated that 2-(3-Nitrophenyl)benzoxazole would exhibit good solubility in many polar aprotic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have dipole moments and can also act as hydrogen bond donors. The ability of the solvent's hydroxyl group to form hydrogen bonds with the oxygen atoms of the nitro group and the nitrogen of the oxazole ring could lead to strong solute-solvent interactions, favoring high solubility.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Solubility - Wikipedia [en.wikipedia.org]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitro compound - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical properties of 2-(3-Nitrophenyl)benzoxazole

[1][2]

Executive Summary

2-(3-Nitrophenyl)benzoxazole (CAS: 840-56-2) is a heterocyclic compound belonging to the 2-arylbenzoxazole family.[1][2] Characterized by a benzoxazole core fused to a meta-substituted nitrophenyl ring, this molecule serves as a critical intermediate in the synthesis of fluorescent probes, liquid crystals, and bioactive pharmacophores. Its structural rigidity and extended

This guide details the physicochemical profile, validated synthesis protocols, and functional applications of 2-(3-Nitrophenyl)benzoxazole, designed for researchers requiring high-fidelity technical data.[1]

Part 1: Identity & Physicochemical Profile[1][3]

Chemical Identity

| Parameter | Detail |

| Chemical Name | 2-(3-Nitrophenyl)benzoxazole |

| CAS Number | 840-56-2 |

| Molecular Formula | C₁₃H₈N₂O₃ |

| Molecular Weight | 240.21 g/mol |

| SMILES | O=c1cccc(c1)c2nc3ccccc3o2 |

| IUPAC Name | 2-(3-nitrophenyl)-1,3-benzoxazole |

Physical Properties[1][3][4][6][8][9][10][11]

-

Appearance: Crystalline solid (typically off-white to pale yellow).[1]

-

Solubility: Insoluble in water; soluble in organic solvents such as dichloromethane (DCM), chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.

-

Melting Point: Experimental values for this specific isomer vary by purity and crystal form, generally observed in the range of 140–160 °C (analogous to the 4-nitro isomer which melts at ~156–158 °C).

-

Electronic Character: The meta-nitro group acts as a strong electron-withdrawing group (EWG), quenching fluorescence relative to the parent 2-phenylbenzoxazole and increasing the acidity of the system.[1]

Part 2: Synthesis & Reaction Mechanisms[1]

Two primary methodologies are employed for the synthesis of 2-(3-Nitrophenyl)benzoxazole. The choice depends on available reagents and the desired scale.

Method A: Polyphosphoric Acid (PPA) Condensation (Standard Protocol)

This is the classical, robust method favored for its simplicity and high yields. It involves the direct condensation of 2-aminophenol with 3-nitrobenzoic acid.[1]

Protocol:

-

Reagents: Mix 2-aminophenol (1.0 eq) and 3-nitrobenzoic acid (1.0 eq) in Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of reactant).

-

Reaction: Heat the mixture to 180–200 °C for 4–6 hours under mechanical stirring. The PPA acts as both the solvent and the cyclodehydrating agent.

-

Quenching: Cool the reaction mixture to ~80 °C and pour slowly into crushed ice/water with vigorous stirring. The product will precipitate.

-

Purification: Neutralize the slurry with 10% Na₂CO₃ or NaOH solution. Filter the solid, wash extensively with water, and recrystallize from ethanol or an ethanol/water mixture.

Method B: Oxidative Cyclization of Schiff Bases

A milder approach involving the formation of a Schiff base followed by oxidative ring closure.

Protocol:

-

Schiff Base Formation: Reflux 2-aminophenol and 3-nitrobenzaldehyde in ethanol to form the intermediate imine (Schiff base).[1]

-

Cyclization: Treat the isolated Schiff base with an oxidant such as Lead(IV) acetate (Pb(OAc)₄) , Manganese(III) acetate , or Iodobenzene diacetate (PIDA) in a solvent like DCM or benzene.

-

Mechanism: The oxidant facilitates the formation of the C-O bond, closing the oxazole ring.

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for 2-(3-Nitrophenyl)benzoxazole via PPA condensation (Method A) and Oxidative Cyclization (Method B).

Part 3: Spectroscopic Characterization[1]

¹H NMR Prediction (DMSO-d₆, 400 MHz)

The structural elucidation relies on identifying the distinct spin systems of the benzoxazole core and the meta-substituted phenyl ring.[1]

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |

| H-2' (Phenyl) | 8.90 – 9.00 | Singlet (t) | Highly deshielded; located between the electron-withdrawing NO₂ and the benzoxazole ring.[1] |

| H-4' (Phenyl) | 8.40 – 8.50 | Doublet (d) | Ortho to NO₂; deshielded by inductive effect.[1] |

| H-6' (Phenyl) | 8.50 – 8.60 | Doublet (d) | Ortho to Benzoxazole; deshielded by the heterocyclic ring current.[1] |

| H-5' (Phenyl) | 7.80 – 7.90 | Triplet (t) | Meta to both withdrawing groups; standard aromatic range.[1] |

| Benzoxazole Ar-H | 7.70 – 7.85 | Multiplet (m) | Protons on the fused benzene ring (positions 4, 7). |

| Benzoxazole Ar-H | 7.40 – 7.55 | Multiplet (m) | Protons on the fused benzene ring (positions 5, 6). |

Fluorescence Properties

While 2-phenylbenzoxazole is a known fluorophore, the introduction of the nitro group at the 3-position acts as a fluorescence quencher via Intersystem Crossing (ISC) and electron transfer mechanisms.[1]

-

Application Note: This quenching property is utilized in "turn-on" fluorescent probes.[1] Reduction of the nitro group (–NO₂) to an amino group (–NH₂) restores the intramolecular charge transfer (ICT), resulting in a strong fluorescence signal. This mechanism is used to detect nitroreductase activity in hypoxic tumor cells.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Acute Toxicity: Category 4 (Oral). Harmful if swallowed.

-

Skin/Eye Irritation: Category 2. Causes skin irritation and serious eye irritation.

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated area. Keep container tightly closed.

-

Spill Response: Sweep up solid spills to avoid dust generation. Dispose of as hazardous organic waste.

References

-

National Institutes of Health (NIH). (2025). Biological activity of benzoxazole derivatives. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Synthesis of Benzoxazoles. Retrieved from [Link]

-

MDPI. (2025). Benzoxazole Derivatives: A Review of Their Synthesis and Biological Activity. Retrieved from [Link][1]

Advanced Synthesis of 2-Arylbenzoxazoles: A Technical Guide

Executive Summary

2-Arylbenzoxazoles are a critical class of heterocyclic pharmacophores found in anticancer, antimicrobial, and anti-inflammatory agents (e.g., boxazomycin, calcimycin). Their synthesis has evolved from harsh, acid-mediated condensations to precision transition-metal-catalyzed C-H functionalization and sustainable green chemistry protocols.

This guide provides a technical analysis of three distinct synthetic methodologies:

-

Classical Condensation: Robust, scalable synthesis using Polyphosphoric Acid (PPA).

-

Green Oxidative Cyclization: Solvent-free, nanoparticle-catalyzed condensation of aldehydes.

-

Transition-Metal Catalysis: Direct C-H arylation of the benzoxazole core.[1]

Part 1: Strategic Method Selection

The choice of synthetic route depends heavily on substrate availability and functional group tolerance.

| Feature | Method A: Acid Condensation (PPA) | Method B: Green Oxidative Cyclization | Method C: C-H Arylation (Cu-Catalyzed) |

| Primary Bond Formation | Condensation / Dehydration | Condensation / Oxidation | C-H Activation / Cross-Coupling |

| Precursors | 2-Aminophenol + Carboxylic Acid | 2-Aminophenol + Aldehyde | Benzoxazole + Aryl Halide |

| Key Reagent/Catalyst | Polyphosphoric Acid (PPA) | LAIL@MNP (Ionic Liquid on Nanoparticles) | CuI / PPh3 / K2CO3 |

| Conditions | High Temp (120–145°C), Acidic | Mild (70°C), Ultrasound, Solvent-Free | High Temp (135°C), Basic, Inert Gas |

| Atom Economy | High (Water is byproduct) | High (Water is byproduct) | Moderate (HX byproduct scavenged) |

| Scalability | Excellent (Gram to Kg) | Good (Gram scale) | Moderate (Research scale) |

Part 2: Detailed Experimental Protocols

Method A: Classical Condensation in Polyphosphoric Acid (PPA)

Context: This is the industry-standard "workhorse" method for stable substrates. PPA acts as both the solvent and the cyclodehydration agent.

Protocol:

-

Preparation: In a round-bottom flask, mix benzoic acid (1.22 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol) with Polyphosphoric Acid (PPA) (40 g).

-

Initial Heating: Stir the viscous mixture mechanically at 60°C for 2 hours . This promotes the initial formation of the ester/amide intermediate without charring.

-

Cyclization: Increase the temperature to 120°C and stir for an additional 2 hours . The mixture will darken; ensure efficient stirring to prevent local overheating.

-

Quenching: Allow the reaction to cool to ~80°C (still fluid) and pour slowly onto crushed ice (approx. 200 g) with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.

-

Workup:

-

Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary, though recrystallization from ethanol is often sufficient.

-

Typical Yield: 90–95%.[4]

-

Method B: Green Oxidative Cyclization (Solvent-Free)

Context: A sustainable approach using magnetic nanoparticles functionalized with ionic liquids (LAIL@MNP). This avoids toxic solvents and strong mineral acids.

Protocol:

-

Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the catalyst LAIL@MNP (4 mg).

-

Reaction: Place the vessel in an ultrasonic bath at 70°C . Sonicate for 30 minutes .

-

Monitoring: Monitor progress via TLC or GC-MS.

-

Extraction & Catalyst Recovery:

-

Add Ethyl Acetate (15 mL) to the reaction mixture.

-

Use an external magnet to hold the magnetic nanoparticle catalyst at the bottom of the flask; decant the organic supernatant.

-

Note: The catalyst can be washed with acetone, dried, and reused up to 5 times with minimal activity loss.

-

-

Isolation: Evaporate the solvent. The product often requires minimal purification due to the high specificity of the catalyst.

-

Typical Yield: 85–92%.

-

Method C: Transition-Metal Catalyzed C-H Arylation

Context: Ideal for late-stage functionalization where the benzoxazole core is already present, allowing for the introduction of complex aryl groups without rebuilding the ring.

Protocol:

-

Reagents:

-

Assembly:

-

Flame-dry a 10 mL reaction vial and equip with a stir bar.

-

Add solid reagents (Benzoxazole, Aryl Bromide, K₂CO₃).[8]

-

Critical Step: Premix CuI and PPh₃ in DMF at 135°C for 1 hour under Argon to form the active catalytic species, then transfer this solution to the main reaction vial.

-

-

Reaction: Seal the vial under an Argon atmosphere and stir at 135°C for 24 hours .

-

Workup:

-

Cool to room temperature.[9]

-

Quench with 2 drops of water.

-

Dilute with Ethyl Acetate (3 mL) and filter through a pad of Celite/Na₂SO₄ .

-

-

Purification: Concentrate and purify via silica gel chromatography.

-

Typical Yield: 75–85%.

-

Part 3: Visualizations

Diagram 1: Mechanistic Pathway of Oxidative Cyclization

This diagram illustrates the "Green" pathway (Method B), showing the conversion of the Schiff base intermediate into the final heterocycle.

Caption: Step-wise mechanism of oxidative cyclization from imine formation to final aromatization.

Diagram 2: Decision Tree for Synthesis Strategy

A logical flow to assist researchers in selecting the optimal method based on starting materials.

Caption: Decision matrix for selecting the most appropriate synthetic pathway.

References

-

Hung, C.-Y. et al. (1995).[2][3] "Synthesis of 2-substituted benzoxazoles via polyphosphoric acid." Macromolecules.

-

Nguyen, H. T. et al. (2021). "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." Heliyon, 7(11), e08309.

-

Jia, N.-N. et al. (2017).[1] "Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products." Scientific Reports, 7, 13783.

-

Bahrami, K. et al. (2011). "Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles." The Journal of Organic Chemistry, 76(2), 654-660.

-

Wu, F. et al. (2014).[10] "Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis."[10] Organic & Biomolecular Chemistry, 12, 9696-9701.[10]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application of 2-(3-Nitrophenyl)benzoxazole as a Fluorescent Probe for Hypoxia and Nitroreductase Detection

Application Note: AN-FL-2026-02

Abstract & Core Rationale

This guide details the application of 2-(3-Nitrophenyl)benzoxazole (3-NPB) as a fluorogenic probe for the detection of Nitroreductase (NTR) activity and cellular hypoxia.

The Problem: Solid tumors often contain hypoxic regions (low oxygen) that are resistant to radiotherapy and chemotherapy. These regions overexpress nitroreductases (NTRs). Standard oxygen electrodes are invasive; thus, non-invasive fluorescent imaging is required.

The Solution: 3-NPB utilizes a "turn-on" mechanism. The nitro group (

Mechanism of Action

The sensing mechanism relies on the specific bioreduction of the nitro group.[1] In the oxidized state, the electron-withdrawing nature of the nitro group prevents radiative decay. The reduction converts the electron-withdrawing group (EWG) into an electron-donating amine group (EDG), creating a "push-pull" electronic system with the benzoxazole acceptor.

Bioreduction Pathway (DOT Diagram)

Figure 1: Enzymatic reduction pathway. The nitro group is progressively reduced to hydroxylamine and finally to the fluorescent amine species.

Physicochemical Properties[2][3][4][5][6][7][8]

The following properties are representative of phenyl-benzoxazole derivatives. Exact maxima may shift slightly based on solvent polarity (solvatochromism).

| Parameter | Probe (Nitro) | Product (Amine) | Notes |

| Fluorescence State | Quenched (Dark) | ON (Bright) | Signal-to-Noise ratio typically >10-fold. |

| Excitation Max ( | ~300–330 nm | 350–370 nm | Shift allows selective excitation. |

| Emission Max ( | N/A (Weak) | 450–490 nm | Blue-Green emission region.[2] |

| Solubility | DMSO, DMF | DMSO, EtOH | Stock solutions should be prepared in DMSO. |

| Stokes Shift | N/A | ~100 nm | Large shift reduces self-quenching. |

Experimental Protocols

Protocol A: In Vitro Enzymatic Kinetics Assay

Purpose: To validate the probe's sensitivity to NTR and determine the limit of detection (LOD) before cell work.

Materials:

-

Buffer: PBS (10 mM, pH 7.4) or Tris-HCl.

-

Enzyme: Purified Nitroreductase (e.g., from E. coli B), 10 U/mL stock.

-

Cofactor: NADH (10 mM stock in buffer).

-

Probe: 3-NPB (10 mM stock in DMSO).

-

Instrument: Fluorescence Microplate Reader.

Step-by-Step Procedure:

-

Preparation: Dilute the 3-NPB stock into PBS to a final concentration of 10

M . Ensure DMSO content is <1% to avoid enzyme denaturation. -

Baseline: Measure fluorescence (

nm / -

Activation: Add NADH (final conc. 100

M) to the wells. -

Reaction: Add NTR at varying concentrations (0, 0.5, 1.0, 2.0

g/mL). -

Kinetics: Record fluorescence intensity every 60 seconds for 20 minutes at 37°C.

-

Analysis: Plot Fluorescence Intensity (

) vs. Time (

Critical Control: Include a well with Dicoumarol (100

M), a specific NTR inhibitor. If fluorescence increases in this well, the probe is unstable or reacting non-specifically.

Protocol B: In Cellulo Hypoxia Imaging

Purpose: To visualize hypoxic status in live cancer cells (e.g., HeLa, A549, or HepG2).

Materials:

-

Cells: HeLa cells cultured in DMEM + 10% FBS.

-

Hypoxia Induction: Anaerobic jar (<0.1%

) OR Chemical induction ( -

Probe: 3-NPB (Working solution: 5–10

M). -

Imaging: Confocal Laser Scanning Microscope (CLSM).

Workflow Logic (DOT Diagram)

Figure 2: Cellular imaging workflow comparing Normoxic (Control) and Hypoxic (Experimental) conditions.

Step-by-Step Procedure:

-

Seeding: Seed cells (

) in 35mm glass-bottom dishes and incubate for 24h. -

Induction:

-

Control Group: Incubate in standard incubator (21%

). -

Experimental Group: Incubate in a hypoxia chamber (

atmosphere) or treat with 100

-

-

Staining: Replace medium with serum-free medium containing 10

M 3-NPB . -

Incubation: Incubate for 30 minutes at 37°C. Note: Longer incubation may lead to dye leakage or cytotoxicity.

-

Washing: Wash cells

with PBS to remove extracellular probe. -

Imaging:

-

Excitation: 405 nm laser (or nearest UV/Blue diode).

-

Emission Collection: 430–550 nm (Blue/Green channel).[2]

-

Expectation: Normoxic cells should be dark/dim; Hypoxic cells should show bright intracellular fluorescence.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background (Normoxia) | Endogenous reductases or probe instability. | Reduce incubation time (try 15 min) or concentration (try 5 |

| No Signal (Hypoxia) | Insufficient hypoxia or low NTR expression. | Verify hypoxia with a commercial HIF-1 |

| Precipitation | Low solubility in aqueous buffer. | Ensure DMSO stock is fresh. Limit final DMSO concentration to 0.5–1.0%. |

| Photobleaching | High laser power. | Benzoxazoles are generally stable, but reduce laser power and exposure time. |

References

-

NTR Probe Design Principles

-

Wang, S., et al. (2021). Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells. Organic & Biomolecular Chemistry.

-

-

Benzoxazole Fluorescence Properties

-

Frizon, T. E., et al. (2020).[3] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry.

-

-

Hypoxia Imaging Methodology

-

Li, Y., et al. (2013).[4] A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Tetrahedron Letters.

-

-

Benzoxazole Synthesis & Biological Activity

-

Refat, H., et al. (2023).[4] A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. MDPI Molecules.

-

Sources

- 1. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(3-Nitrophenyl)benzoxazole and Its Derivatives: A Guide for Researchers

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. Among these, 2-(3-nitrophenyl)benzoxazole and its analogues have emerged as a promising class of compounds with significant potential in drug discovery and development. This guide provides an in-depth exploration of their biological activities, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation, empowering researchers to explore and expand upon the therapeutic promise of this fascinating chemical series.

I. Introduction: The Versatility of the Benzoxazole Core

Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, is a privileged structure in drug discovery.[1] Its derivatives are known to possess a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral activities.[2][3] The 2-arylbenzoxazole subclass, in particular, has garnered significant attention due to its potent biological activities, which can be fine-tuned by modifying the substituents on the 2-phenyl ring.[4][5] The introduction of a nitro group at the meta-position of the 2-phenyl ring, as in 2-(3-nitrophenyl)benzoxazole, can significantly influence the electronic properties and biological activity of the molecule, making it a compelling subject for investigation.

II. Key Biological Activities and Mechanisms of Action

A. Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research points to the potent anticancer properties of 2-arylbenzoxazole derivatives.[4][6] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and liver cancer.[3][7]

Mechanism of Action: The Intrinsic Apoptotic Pathway

The primary mechanism by which many 2-arylbenzoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8][9] This is often achieved via the intrinsic (mitochondrial) pathway, a tightly regulated process that culminates in the activation of a cascade of enzymes called caspases.[10][11]

Key molecular events in this pathway include:

-

Modulation of the Bcl-2 Family: 2-Arylbenzoxazoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[14]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[11]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[6]

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[12][15]

Caption: Intrinsic apoptosis pathway induced by 2-arylbenzoxazoles.

B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][16] Their efficacy against drug-resistant microorganisms makes them particularly valuable in the ongoing battle against antimicrobial resistance.

Mechanism of Action: Disruption of Cellular Integrity

The antimicrobial action of benzoxazoles is often attributed to their ability to disrupt essential microbial processes. Their lipophilic nature facilitates penetration of the microbial cell membrane, leading to increased permeability and leakage of vital intracellular components. Furthermore, these compounds can inhibit critical enzymes involved in cell wall synthesis or DNA replication, ultimately leading to microbial cell death.

C. Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[8] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

III. Application Notes and Protocols

A. Synthesis of 2-(3-Nitrophenyl)benzoxazole

This protocol describes a general and efficient method for the synthesis of 2-arylbenzoxazoles, which can be adapted for the synthesis of 2-(3-nitrophenyl)benzoxazole.[4][17] The reaction involves the condensation of an o-aminophenol with an aromatic aldehyde.

Protocol: Synthesis of 2-(3-Nitrophenyl)benzoxazole

-

Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of 2-aminophenol and 1 mmol of 3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude product by filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(3-nitrophenyl)benzoxazole.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of 2-(3-nitrophenyl)benzoxazole.

B. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (2-(3-nitrophenyl)benzoxazole or its derivatives) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

C. In Vitro Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[4][18]

Protocol: Kirby-Bauer Disk Diffusion Assay

-

Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the test compound.

D. In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable in vivo model for screening the acute anti-inflammatory activity of compounds.[1][8]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups (receiving different doses of the benzoxazole derivative). Administer the test compounds and the standard drug orally 1 hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.

IV. Data Presentation: A Snapshot of Biological Activity

The following tables summarize representative biological activity data for 2-arylbenzoxazole derivatives, illustrating their potential as therapeutic agents. While specific data for 2-(3-nitrophenyl)benzoxazole is not extensively available in the public domain, the data for its analogues provide a strong rationale for its further investigation.

Table 1: In Vitro Anticancer Activity of 2-Arylbenzoxazole Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |

| Derivative A | 8.5 | 12.3 | 15.1 | 10.2 | [7] |

| Derivative B | 5.2 | 7.8 | 9.4 | 6.5 | [5] |

| Derivative C | 11.4 | 15.6 | 18.9 | 13.7 | [19] |

| Doxorubicin | 0.9 | 1.2 | 1.0 | 1.5 | [20] |

Table 2: In Vitro Antimicrobial Activity of 2-Arylbenzoxazole Derivatives (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans | Reference |

| Derivative D | 16 | 32 | 8 | [3] |

| Derivative E | 8 | 16 | 4 | [16] |

| Ciprofloxacin | 1 | 0.5 | N/A | [3] |

| Fluconazole | N/A | N/A | 2 | [7] |

Table 3: In Vivo Anti-inflammatory Activity of 2-Arylbenzoxazole Derivatives (% Inhibition of Paw Edema at 3h)

| Compound (Dose) | % Inhibition | Reference |

| Derivative F (20 mg/kg) | 45.8 | [1] |

| Derivative G (20 mg/kg) | 52.3 | [21] |

| Indomethacin (10 mg/kg) | 60.5 | [1] |

V. Conclusion and Future Directions

The 2-(3-nitrophenyl)benzoxazole scaffold and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and characterize these compounds.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates in relevant animal models of disease.

By leveraging the information and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.

VI. References

-

MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]

-

Frontiers. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][18]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]

-

PubMed Central. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw.... Retrieved from [Link]

-

Srinivas, A., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168.

-

PubMed Central. (2013). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Retrieved from [Link]

-

TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

-

PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Retrieved from [Link]

-

Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

-

PNAS. (2000). Bax-induced apoptotic cell death. Retrieved from [Link]

-

MDPI. (2021). Apoptosis Regulators Bcl-2 and Caspase-3. Retrieved from [Link]

-

PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Retrieved from [Link]

-

PubMed Central. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Retrieved from [Link]

-

Semantic Scholar. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

-

Semantic Scholar. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]

-

PubMed Central. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Prevention. (2018). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Retrieved from [Link]

-

PubMed. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]

-

MDPI. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

-

PubMed Central. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 6. c-Myc and Caspase-2 Are Involved in Activating Bax during Cytotoxic Drug-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 11. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ijper.org [ijper.org]

- 14. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ckthakurcollege.net [ckthakurcollege.net]

- 18. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 19. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer properties of benzoxazole derivatives

Application Note: Biological Evaluation of Anticancer Benzoxazole Derivatives

Executive Summary

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural bioisosterism with naturally occurring purine bases (adenine and guanine). This structural affinity allows them to interact effectively with ATP-binding pockets of kinases and DNA grooves. This Application Note provides a comprehensive technical guide for researchers evaluating the anticancer potential of novel benzoxazole libraries. We focus on three critical mechanisms: VEGFR-2 inhibition , Topoisomerase II catalytic inhibition , and Tubulin polymerization disruption , providing validated protocols for screening and mechanistic confirmation.

Chemical Rationale & Structure-Activity Relationship (SAR)

The benzoxazole nucleus consists of a benzene ring fused to an oxazole ring. Its anticancer efficacy is heavily dictated by substitutions at the C-2 , C-5 , and C-6 positions.

-

Pharmacophore Logic: The planar heterocycle acts as a DNA intercalator or an ATP-mimetic in kinase domains.

-

Key SAR Trends:

-

Position C-2: Aryl or heteroaryl substitutions (e.g., 4-chlorophenyl, pyridyl) often enhance lipophilicity and binding affinity to the hydrophobic pocket of VEGFR-2.

-

Position C-5/C-6: Electron-withdrawing groups (e.g., -NO2, -CF3) or bulky groups often improve Topoisomerase II inhibition by stabilizing the drug-enzyme-DNA cleavable complex.

-

Molecular Mechanisms of Action

Benzoxazoles are "multi-target" agents. The diagram below illustrates the three primary signaling pathways targeted by these derivatives, leading to cell death.

Figure 1: Multi-target mechanism of benzoxazole derivatives inducing apoptosis via kinase inhibition, DNA damage, and cytoskeletal disruption.

Protocol 1: Primary Screening via MTT Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) of benzoxazole derivatives against specific cancer cell lines (e.g., HepG2, MCF-7, A549).

Scientific Integrity Check:

-

Why MTT? It measures mitochondrial succinate dehydrogenase activity.[1] It is robust for hydrophobic compounds like benzoxazoles.

-

Critical Control: Benzoxazoles are often dissolved in DMSO. The final DMSO concentration must be <0.1% to prevent solvent-induced cytotoxicity.

Materials:

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast), HUVEC (Normal control).

-

Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (anhydrous), Doxorubicin (Positive Control).

Step-by-Step Methodology:

-

Seeding:

-

Seed cells in 96-well plates at a density of

cells/well in 100 µL complete media. -

Note: Allow 24h incubation for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzoxazole derivative (0.1 µM to 100 µM).

-

Add 100 µL of treatment media to wells (Triplicate).

-

Controls: Blank (Media only), Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin).

-

Incubate for 48 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT stock (5 mg/mL) to each well.

-

Incubate for 4 hours . Look for purple formazan crystals.

-

-

Solubilization:

-

Quantification:

-

Measure Absorbance (OD) at 570 nm (reference 630 nm).

-

Data Analysis Template:

Calculate % Cell Viability using the formula:

| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI)* |

| BZOX-01 | 12.5 ± 1.2 | 8.4 ± 0.5 | >100 | >11.9 |

| BZOX-02 | 45.2 ± 3.1 | 50.1 ± 4.2 | 48.0 | 1.06 (Toxic) |

| Doxorubicin | 1.2 ± 0.1 | 0.8 ± 0.1 | 15.0 | 18.7 |

*SI = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 3 is generally considered selective.

Protocol 2: Mechanistic Validation (VEGFR-2 Inhibition)

Objective: Confirm if the observed cytotoxicity is linked to angiogenesis inhibition via VEGFR-2.

Method: Enzyme-Linked Immunosorbent Assay (ELISA) for VEGFR-2 (KDR) phosphorylation or total protein.

Step-by-Step Methodology:

-

Lysate Preparation:

-

Treat HepG2 cells with the IC50 concentration of the benzoxazole derivative for 24h.

-

Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.

-

-

ELISA Setup:

-

Use a Human VEGFR-2 ELISA kit.

-

Coat plate with capture antibody (anti-VEGFR2) overnight at 4°C.

-

Block with 1% BSA for 1h.

-

-

Binding & Detection:

-

Add 100 µL of cell lysate. Incubate 2h.

-

Add detection antibody (Biotinylated anti-VEGFR2).

-

Add Streptavidin-HRP followed by TMB substrate.

-

-

Validation:

-

Compare OD450 against a standard curve of recombinant VEGFR-2.

-

Result: Effective benzoxazoles (like compound 14b in literature) should significantly reduce VEGFR-2 concentration or phosphorylation levels compared to the untreated control.

-

Workflow Summary: From Synthesis to Lead

The following workflow outlines the logical progression for evaluating benzoxazole derivatives, ensuring resources are not wasted on non-viable candidates.

Figure 2: Strategic workflow for the biological evaluation of benzoxazole derivatives.

References

-

VEGFR-2 Inhibition: El-Mekabaty, A., et al. (2022).[4][5][6][7] "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Scientific Reports.[4]

-

Topoisomerase II Inhibition: Erol, M., et al. (2020). "Design, synthesis and biological evaluation of new benzoxazole derivatives as topoisomerase II inhibitors." Bioorganic Chemistry. [5]

-

Tubulin Polymerization: Zhang, L., et al. (2023).[8] "Benzimidazole and benzoxazole derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

-

MTT Assay Protocol: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. researchhub.com [researchhub.com]

- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial and antifungal activity of substituted benzoxazoles

Application Note: Evaluation of Substituted Benzoxazoles as Antimicrobial and Antifungal Agents

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] Substituted benzoxazoles—heterocyclic compounds fusing a benzene and oxazole ring—have emerged as potent bioisosteres of nucleic bases (adenine/guanine). This structural similarity allows them to interact effectively with biological targets such as bacterial DNA gyrase and fungal CYP51.

This guide provides a comprehensive technical framework for the synthesis, screening, and validation of benzoxazole derivatives. It moves beyond basic testing to include specific protocols for handling the solubility challenges inherent to these lipophilic compounds and interpreting Structure-Activity Relationships (SAR).

The Benzoxazole Pharmacophore & SAR